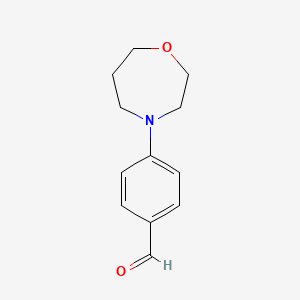![molecular formula C31H33N3O5S2 B12502550 N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)
N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple aromatic rings and sulfonyl groups, making it a subject of interest for researchers and industrial chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of amine groups to aromatic rings.
Sulfonylation Reactions: Addition of sulfonyl groups to aromatic compounds.
Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N2-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N2-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide include:
N-(2,4-Dimethylphenyl)formamide: A related compound with similar structural features.
Amitraz Impurity 1: Another compound with comparable functional groups and applications.
Uniqueness
The uniqueness of N2-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide lies in its specific combination of aromatic rings and sulfonyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H33N3O5S2 |
|---|---|
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C31H33N3O5S2/c1-21-7-14-29(15-8-21)41(38,39)34(27-13-10-23(3)25(5)19-27)20-31(35)32-26-11-16-28(17-12-26)40(36,37)33-30-18-22(2)6-9-24(30)4/h6-19,33H,20H2,1-5H3,(H,32,35) |
Clé InChI |
FRPZDQDEANFSNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)C)C4=CC(=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12502473.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12502478.png)
![phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone](/img/structure/B12502486.png)
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502493.png)
![N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12502504.png)
![N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12502508.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12502510.png)
![2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502511.png)
![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)

![N-{[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502532.png)

![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502554.png)
